
1-(4-Bromo-2-fluorophenyl)butan-1-one
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO. It is a member of the butanone family, characterized by the presence of a bromine and fluorine atom on the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzene with butanone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is usually obtained with high purity through advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials[][4].
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)butan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-2-chlorophenyl)butan-1-one
- 1-(4-Bromo-2-methylphenyl)butan-1-one
- 1-(4-Bromo-2-nitrophenyl)butan-1-one
Uniqueness: 1-(4-Bromo-2-fluorophenyl)butan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTRFRWNHCLIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716663 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-93-9 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
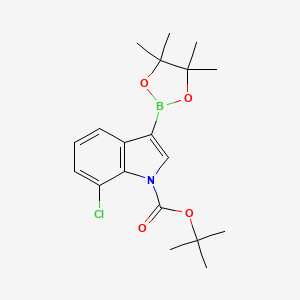

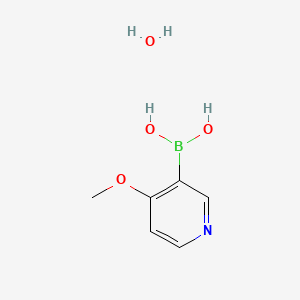

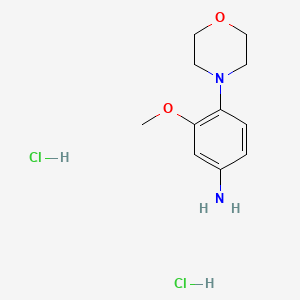
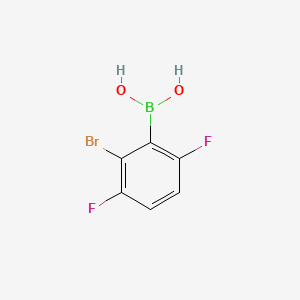
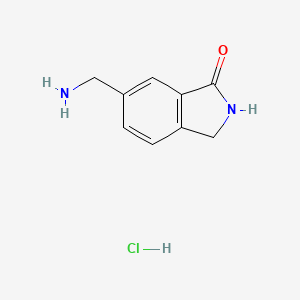
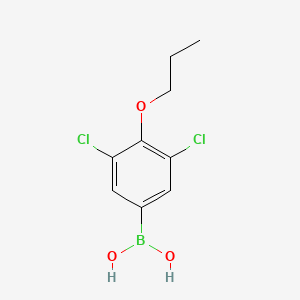
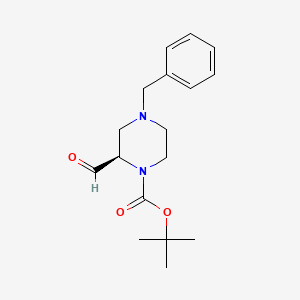
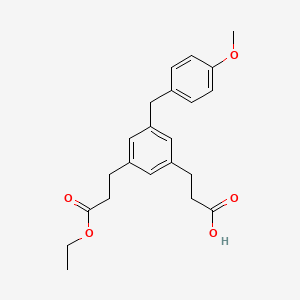
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)
![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)
![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)
